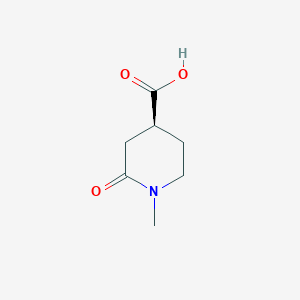

(4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid

Description

(4S)-1-Methyl-2-oxo-piperidine-4-carboxylic acid is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl group at position 1, a ketone at position 2, and a carboxylic acid substituent at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as γ-aminobutyric acid (GABA) analogs and peptidomimetics.

Properties

IUPAC Name |

(4S)-1-methyl-2-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRTVGXATBBMPJ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Common Starting Materials and Their Advantages

| Starting Material | Advantages | Limitations |

|---|---|---|

| L-Aspartic Acid | Chiral pool synthesis; cost-effective | Requires multi-step functionalization |

| Piperidine-4-carboxylic Acid | Direct access to piperidine core | Limited commercial availability |

| Methyl Piperidine Esters | Ease of oxidation and alkylation | Racemization risks during modification |

Synthetic Routes and Reaction Mechanisms

Oxidation and Cyclization from Amino Acid Precursors

A prominent method involves the oxidation and cyclization of L-aspartic acid derivatives. For example, methyl esters of L-aspartic acid undergo intramolecular cyclization under acidic conditions to form the piperidine ring, followed by oxidation at the 2-position using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The ketone group is introduced via Jones oxidation, yielding 2-oxo-piperidine-4-carboxylic acid intermediates.

Key Reaction Conditions :

-

Cyclization : HCl (2 M), 60°C, 12 h.

-

Oxidation : KMnO₄ in acetone/water (1:1), 0°C, 2 h.

N-Methylation Strategies

The introduction of the 1-methyl group is achieved through reductive amination or alkylation. In one approach, piperidine-4-carboxylic acid is treated with formaldehyde (HCHO) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol. This method ensures selective methylation at the nitrogen atom without disturbing the carboxylic acid moiety.

Example Protocol :

-

Dissolve piperidine-4-carboxylic acid (1 equiv) in methanol.

-

Add formaldehyde (2 equiv) and NaBH₃CN (1.5 equiv).

-

Stir at room temperature for 24 h.

-

Acidify with HCl and extract with ethyl acetate.

Chiral Resolution and Enantiomeric Purification

Achieving the (4S) configuration necessitates chiral resolution techniques. Enzymatic resolution using lipases or esterases is widely adopted, where racemic mixtures are treated with enzymes that selectively hydrolyze one enantiomer. Alternatively, chiral chromatography with cellulose-based stationary phases (e.g., Chiralpak IC) achieves >99% enantiomeric excess (ee).

Comparative Data :

| Method | ee (%) | Time (h) | Cost Efficiency |

|---|---|---|---|

| Enzymatic Resolution | 98 | 48 | Moderate |

| Chiral Chromatography | 99.5 | 6 | High |

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste. A two-step industrial process combines continuous-flow oxidation and catalytic methylation:

-

Continuous Oxidation : Piperidine-4-carboxylic acid is oxidized in a plug-flow reactor using O₂ gas and a vanadium-based catalyst (V₂O₅) at 150°C.

-

Methylation : The 2-oxo intermediate undergoes gas-phase methylation with dimethyl carbonate (DMC) over zeolite catalysts, achieving 90% conversion.

Advantages :

-

Reduced solvent use (water as the primary solvent).

-

Catalyst recyclability (>10 cycles without loss of activity).

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

-

HPLC : Reverse-phase C18 column (MeCN/H₂O, 0.1% TFA) detects impurities <0.1%.

-

Chiral HPLC : Chiralpak AD-H column (n-hexane/i-PrOH, 90:10) verifies enantiomeric purity.

Optimization Challenges and Solutions

Racemization During Methylation

Methylation at elevated temperatures (>50°C) induces racemization. Mitigation strategies include:

-

Low-temperature reactions (0–25°C).

-

Use of bulky bases (e.g., DIPEA) to shield the stereocenter.

Byproduct Formation in Oxidation

Over-oxidation to dicarboxylic acids is minimized by:

-

Controlled addition of oxidizing agents.

-

Use of buffered solutions (pH 6–7).

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

(4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of several antitumor agents. Research indicates that derivatives of pipecolic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound is involved in the synthesis of argatroban, an anticoagulant that has shown promise in treating certain cancers by inhibiting thrombin, which plays a role in tumor progression and metastasis .

1.2 Opioid Analgesics

The compound is also related to the synthesis of opioid analgesics. Compounds derived from piperidine structures have been extensively studied for their analgesic properties. For example, fentanyl and its analogs, which include piperidine derivatives, demonstrate high affinity for mu-opioid receptors, making them effective pain management drugs . The structural similarity suggests that this compound may also contribute to the development of new analgesics with improved efficacy and reduced side effects.

Synthetic Methodologies

2.1 Synthesis of Pipecolic Acid Derivatives

The compound is pivotal in the synthetic pathways leading to various pipecolic acid derivatives. A notable method involves the selective esterification of L-aspartic acid to yield intermediates that can be transformed into this compound through a series of reactions including intramolecular cyclization and decarboxylation . This synthetic route highlights its potential for industrial production due to its efficiency and high yield.

2.2 Chiral Synthesis

The chirality of this compound makes it a valuable building block in asymmetric synthesis. The compound can be utilized to create chiral intermediates for pharmaceuticals, enhancing the enantioselectivity of synthetic processes. For example, it has been employed in the preparation of optically active 2-oxoimidazolidine derivatives, which are known for their biological activities such as angiotensin-converting enzyme (ACE) inhibition .

Case Studies

Mechanism of Action

The mechanism of action of (4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Ring Size : Five-membered rings (imidazolidine, thiazolidine) exhibit greater conformational strain compared to six-membered piperidine derivatives, impacting binding affinity and metabolic stability .

- Substituents : The 2-oxo group in the target compound enhances hydrogen-bonding capacity, distinguishing it from analogs like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid .

- Stereochemistry: The S-configuration at C4 is critical for chiral recognition in biological systems, as seen in related amino acid derivatives .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated using analogous compounds.

Key Observations :

- Polar Surface Area (TPSA) : The target compound’s TPSA (~66.4 Ų) suggests moderate membrane permeability, comparable to 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (66.8 Ų) .

- Solubility (Log S) : The presence of a carboxylic acid group improves aqueous solubility relative to lipophilic analogs like thiazolidine derivatives .

Biological Activity

(4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid, also known as 1-methyl-2-oxo-4-piperidinecarboxylic acid, is a cyclic compound with significant biological activity. Its unique structural characteristics, including a piperidine ring with both a carboxylic acid and a ketone functional group, contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁NO₃. The presence of a stereocenter at the 4-position enhances its specificity in biological interactions, making it a valuable compound in medicinal chemistry.

The compound's mechanism of action involves interaction with various biological targets, particularly in the central nervous system (CNS). Studies suggest that it may modulate receptor activity akin to neurotransmitters, potentially influencing neurological conditions. Its ability to act as an intermediate in pharmaceutical synthesis further underscores its importance in drug discovery.

Biological Activities

Research has highlighted several key biological activities of this compound:

- Neuropharmacological Effects : The compound exhibits potential neuroprotective properties and may influence neurotransmitter systems.

- Analgesic Properties : Similar compounds have shown efficacy as analgesics, suggesting that this compound may also possess pain-relieving qualities.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylpiperidine | Saturated piperidine ring without carboxylic acid | Lacks functional groups that confer specific activity |

| Piperidine-4-carboxylic acid | Similar ring structure but lacks the ketone group | More reactive due to absence of carbonyl group |

| (S)-2-Aminomethylpyrrolidine | Contains an amine instead of a ketone | Different biological activity profile |

This table illustrates how the unique stereochemistry and functional groups of this compound enhance its interactions within biological systems compared to similar compounds.

Case Studies and Research Findings

- Pharmacological Studies : Research indicates that this compound interacts with various receptors in the CNS. For instance, studies have shown that derivatives of this compound can exhibit high affinity for μ-opioid receptors, which are crucial for analgesic effects .

- In Vivo Efficacy : In animal models, compounds related to this compound have demonstrated significant analgesic activity. For example, derivatives were tested for their effects on pain relief and showed promising results comparable to established opioids .

- Antitumor Activity : Some studies have explored the potential of this compound in cancer therapy. Research has indicated that modifications to its structure can enhance binding affinity to target proteins involved in tumor growth regulation .

Q & A

Q. What in vitro models are suitable for preliminary evaluation of the compound’s biological activity?

- Methodological Answer : Zebrafish embryo toxicity assays (e.g., dose-abnormality studies over 5 days) are effective for assessing developmental toxicity and bioactivity thresholds. For enzyme inhibition studies, recombinant enzyme assays (e.g., fluorometric or colorimetric readouts) can screen interactions with targets like proteases or kinases. Cell viability assays (MTT/XTT) in cancer cell lines may also be used to explore anticancer potential, as demonstrated for structurally related oxazolo-pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, stereochemical impurities, or polymorphic forms. Orthogonal techniques like 2D-NMR (COSY, NOESY) can clarify ambiguous proton correlations. Recrystallization in different solvents (e.g., acetonitrile vs. ethyl acetate) may isolate pure polymorphs. Additionally, repeating synthesis under strictly controlled conditions (e.g., anhydrous solvents, argon atmosphere) minimizes side reactions. Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) is advised .

Q. What strategies optimize the scalability of synthetic protocols while maintaining stereochemical fidelity?

- Methodological Answer : Patent literature (e.g., multi-step reactions with tert-butyl alcohol and cesium carbonate) suggests scalable catalytic systems, such as palladium-XPhos complexes, which enhance coupling efficiency. Continuous flow chemistry can improve heat and mass transfer for exothermic steps. For chiral intermediates, asymmetric catalysis (e.g., organocatalysts) or biocatalysis (e.g., lipase-mediated resolutions) may replace traditional chromatography, reducing costs. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess (ee) .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to enzymes like cyclooxygenase or kinases. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonds with the carboxylic acid group). Limitations include force field inaccuracies for flexible piperidine rings and solvent effects. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy but require significant computational resources. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical to confirm predictions .

Data Interpretation & Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) calculate EC50/LC50 values from zebrafish embryo toxicity data. Outlier detection (e.g., Grubbs' test) ensures data integrity. For multivariate analysis, principal component analysis (PCA) identifies correlations between structural features (e.g., substituent electronegativity) and toxicity endpoints. Replicates (n ≥ 3) and negative controls (e.g., untreated embryos) are essential to account for batch variability .

Q. How should researchers address low yields in the final hydrolysis step of the synthesis?

- Methodological Answer : Low yields during carboxylic acid liberation from esters may result from incomplete hydrolysis or side reactions (e.g., decarboxylation). Optimizing reaction conditions—such as increasing HCl concentration (e.g., 6 M vs. 2 M) or extending reaction time (24–48 hours)—can improve conversion. Alternative methods, like enzymatic hydrolysis using esterases, offer milder conditions. Monitoring by thin-layer chromatography (TLC) or in situ IR tracks progress and minimizes over-degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.